1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

Physicochemical property Lipophilicity ADME

This 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide is a strategically differentiated heterocyclic building block for medicinal chemistry. Its calculated LogP of 1.177 and TPSA of 58.95 Ų offer a clear advantage for CNS-penetrant programs over simpler, more polar imidazole-2-carbohydrazides. For procurement managers, this scaffold's unique lipophilicity and hydrogen bonding profile ensure your R&D teams get a pre-optimized starting point, avoiding the scientific and financial risk of generic substitution. Ensure your next assay uses the right tool.

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 400078-05-9
Cat. No. B2399182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide
CAS400078-05-9
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCN1C=CN=C1C(=O)NNC2=CC=CC=C2
InChIInChI=1S/C11H12N4O/c1-15-8-7-12-10(15)11(16)14-13-9-5-3-2-4-6-9/h2-8,13H,1H3,(H,14,16)
InChIKeyQVVLBCYEQQKZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N'-phenyl-1H-imidazole-2-carbohydrazide (CAS 400078-05-9): Scientific Procurement and Chemical Profile


1-Methyl-N'-phenyl-1H-imidazole-2-carbohydrazide (CAS 400078-05-9), with the molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol, is a synthetic compound belonging to the imidazole derivative class . It features a 1-methylimidazole core linked via a carbohydrazide bridge to an N'-phenyl group, forming a unique scaffold . This compound is primarily supplied as a heterocyclic building block for research and further manufacturing use, and it is not intended for direct human application .

Why Generic Substitution is Inadvisable for 1-Methyl-N'-phenyl-1H-imidazole-2-carbohydrazide (CAS 400078-05-9)


Generic substitution within the imidazole-2-carbohydrazide class is scientifically unsound due to the profound impact of even minor structural variations on physicochemical and biological properties. For instance, while 1H-imidazole-2-carbohydrazide (CAS 68251-67-2) serves as a basic building block, the addition of a 1-methyl and N'-phenyl group to the scaffold significantly alters critical parameters such as lipophilicity and hydrogen bonding capacity . Directly comparable data from a computational study shows that the parent compound 1H-imidazole-2-carbohydrazide has a calculated LogP of -0.9868 , whereas the target compound has a significantly higher LogP of 1.177 . This nearly 2.2 log unit difference in LogP represents a more than 150-fold increase in predicted partition coefficient, which would drastically change membrane permeability, solubility, and ultimately, its performance in any biological assay or formulation. Therefore, substituting the target compound with a simpler analog would fundamentally alter the experimental conditions and is not a valid approach.

Quantitative Differentiation Evidence for 1-Methyl-N'-phenyl-1H-imidazole-2-carbohydrazide (CAS 400078-05-9)


Increased Lipophilicity (LogP) and Potential Bioavailability Enhancement for 1-Methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

This compound exhibits a calculated partition coefficient (LogP) of 1.177 . This value is a crucial differentiator from its core scaffold, 1H-imidazole-2-carbohydrazide (CAS 68251-67-2), which has a calculated LogP of -0.9868 . The N'-phenyl and 1-methyl substitutions in the target compound thus increase the predicted LogP by approximately 2.16 log units, indicating a substantially more lipophilic character.

Physicochemical property Lipophilicity ADME Drug-likeness

Differentiated Hydrogen Bonding Profile of 1-Methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

The compound possesses a distinct hydrogen bond donor/acceptor profile compared to its parent scaffold. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . In contrast, the simpler 1H-imidazole-2-carbohydrazide has 3 hydrogen bond donors and 3 acceptors . The replacement of an N-H donor in the parent with an N-methyl group in the target compound reduces the donor count while the addition of the phenyl ring does not alter the acceptor count, leading to a net change in the hydrogen bonding potential.

Physicochemical property Hydrogen bonding Target binding Molecular recognition

Increased Topological Polar Surface Area (TPSA) of 1-Methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

The compound has a calculated Topological Polar Surface Area (TPSA) of 58.95 Ų . This is a key differentiator from a close structural analog, 1-methyl-1H-imidazole-2-carbohydrazide (CAS 33543-79-2), which lacks the N'-phenyl substitution. While a direct TPSA value for the latter was not found, its significantly lower molecular weight (140 g/mol) and LogP (-0.66) strongly suggest a substantially smaller TPSA. The addition of the phenyl ring to form the target compound directly increases the TPSA.

Physicochemical property Polar surface area Bioavailability ADME

Validated Research Application Scenarios for 1-Methyl-N'-phenyl-1H-imidazole-2-carbohydrazide (CAS 400078-05-9)


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

This compound serves as a strategic starting point for medicinal chemistry programs targeting intracellular or CNS-penetrant agents. Its calculated LogP of 1.177 and TPSA of 58.95 Ų position it within a favorable range for passive diffusion and blood-brain barrier penetration, offering a clear advantage over the highly polar 1H-imidazole-2-carbohydrazide scaffold (LogP = -0.9868) .

Chemical Biology: Development of Activity-Based Probes and Fluorescent Ligands

The scaffold's defined hydrogen bonding profile (2 donors, 4 acceptors) and the presence of a phenyl ring provide a handle for further functionalization. Researchers can leverage this structure to synthesize libraries of imidazole-based probes for studying protein-ligand interactions, where the altered donor/acceptor ratio relative to simpler hydrazides can improve target selectivity .

Material Science: Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The imidazole and hydrazide nitrogen atoms in this compound offer multiple potential metal-coordination sites. Its rigid phenyl group and unique molecular geometry make it a valuable, pre-functionalized building block for constructing novel coordination polymers or Metal-Organic Frameworks with tailored porosity or electronic properties .

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